molecular formula C28H36ClNO9 B011896 (Z)-3-(5-Chloro-2-(2-(diisopropylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one tartrate 2H2O CAS No. 106064-12-4

(Z)-3-(5-Chloro-2-(2-(diisopropylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one tartrate 2H2O

Cat. No. B011896
M. Wt: 566 g/mol
InChI Key: OCFXOEXGPQJWPO-HNALGXGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(5-Chloro-2-(2-(diisopropylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one tartrate 2H2O is a chemical compound that has gained significant attention for its potential applications in scientific research. It is a tartrate salt of a selective estrogen receptor modulator (SERM) that has been found to exhibit a range of biological activities.

Mechanism Of Action

The mechanism of action of (Z)-3-(5-Chloro-2-(2-(diisopropylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one tartrate 2H2O involves its binding to estrogen receptors (ERs) in the body. It has been found to act as an agonist or antagonist of ERs depending on the tissue type and the ER subtype. It has been shown to have a higher affinity for ERα than for ERβ.

Biochemical And Physiological Effects

The biochemical and physiological effects of (Z)-3-(5-Chloro-2-(2-(diisopropylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one tartrate 2H2O are diverse and depend on the tissue type and the ER subtype. It has been found to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to have anti-osteoporotic effects by increasing bone mineral density.

Advantages And Limitations For Lab Experiments

The advantages of using (Z)-3-(5-Chloro-2-(2-(diisopropylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one tartrate 2H2O in lab experiments include its selective binding to ERs, its diverse biological activities, and its potential applications in various fields of research. However, its limitations include its high cost, low solubility in water, and potential toxicity at high concentrations.

Future Directions

For research on (Z)-3-(5-Chloro-2-(2-(diisopropylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one tartrate 2H2O include investigating its potential applications in the treatment of other diseases such as Alzheimer's disease, diabetes, and obesity. It also includes studying its effects on other tissues and cell types. Furthermore, research could focus on developing more efficient synthesis methods and improving its solubility in water to enhance its bioavailability. Finally, more studies could be conducted to explore its potential toxicity and side effects at different concentrations.

Synthesis Methods

The synthesis of (Z)-3-(5-Chloro-2-(2-(diisopropylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one tartrate 2H2O involves the condensation of 5-chloro-2-(2-(diisopropylamino)ethoxy)phenol with 4-phenyl-3-buten-2-one in the presence of a base. The resulting compound is then converted to its tartrate salt form by reacting it with tartaric acid. The final product is obtained as a white crystalline powder.

Scientific Research Applications

(Z)-3-(5-Chloro-2-(2-(diisopropylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one tartrate 2H2O has been found to exhibit a range of biological activities that make it a promising compound for scientific research. It has been shown to have anti-tumor, anti-inflammatory, and anti-osteoporotic effects. It has also been studied for its potential applications in the treatment of breast cancer, osteoporosis, and cardiovascular diseases.

properties

CAS RN

106064-12-4

Product Name

(Z)-3-(5-Chloro-2-(2-(diisopropylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one tartrate 2H2O

Molecular Formula

C28H36ClNO9

Molecular Weight

566 g/mol

IUPAC Name

(Z)-3-[5-chloro-2-[2-[di(propan-2-yl)amino]ethoxy]phenoxy]-4-phenylbut-3-en-2-one;2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C24H30ClNO3.C4H6O6/c1-17(2)26(18(3)4)13-14-28-22-12-11-21(25)16-24(22)29-23(19(5)27)15-20-9-7-6-8-10-20;5-1(3(7)8)2(6)4(9)10/h6-12,15-18H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/b23-15-;

InChI Key

OCFXOEXGPQJWPO-HNALGXGESA-N

Isomeric SMILES

CC(C)N(CCOC1=C(C=C(C=C1)Cl)O/C(=C\C2=CC=CC=C2)/C(=O)C)C(C)C.C(C(C(=O)O)O)(C(=O)O)O

SMILES

CC(C)N(CCOC1=C(C=C(C=C1)Cl)OC(=CC2=CC=CC=C2)C(=O)C)C(C)C.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(C)N(CCOC1=C(C=C(C=C1)Cl)OC(=CC2=CC=CC=C2)C(=O)C)C(C)C.C(C(C(=O)O)O)(C(=O)O)O

synonyms

(Z)-3-[5-chloro-2-[2-(dipropan-2-ylamino)ethoxy]phenoxy]-4-phenyl-but- 3-en-2-one, 2,3-dihydroxybutanedioic acid

Origin of Product

United States

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